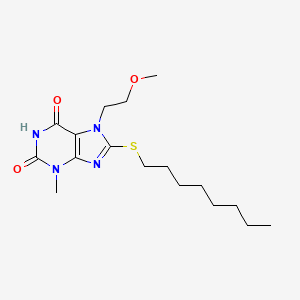

7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC15472120

Molecular Formula: C17H28N4O3S

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H28N4O3S |

|---|---|

| Molecular Weight | 368.5 g/mol |

| IUPAC Name | 7-(2-methoxyethyl)-3-methyl-8-octylsulfanylpurine-2,6-dione |

| Standard InChI | InChI=1S/C17H28N4O3S/c1-4-5-6-7-8-9-12-25-17-18-14-13(21(17)10-11-24-3)15(22)19-16(23)20(14)2/h4-12H2,1-3H3,(H,19,22,23) |

| Standard InChI Key | IROCDJQVMJLNCR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a purine core modified at the 7-position with a 2-methoxyethyl group and at the 8-position with an octylsulfanyl substituent. The methyl group at position 3 and the dione functional groups at positions 2 and 6 complete its distinctive structure. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 7-(2-methoxyethyl)-3-methyl-8-octylsulfanylpurine-2,6-dione | |

| Molecular Formula | C₁₇H₂₈N₄O₃S | |

| Molecular Weight | 368.5 g/mol | |

| Canonical SMILES | CCCCCCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C | |

| PubChem CID | 3123486 |

The octylsulfanyl group contributes significant lipophilicity (calculated logP: 3.8), while the methoxyethyl moiety enhances solubility in polar aprotic solvents.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically follows a three-step protocol:

-

Alkylation: Reaction of xanthine derivatives with 2-methoxyethyl bromide under basic conditions (yield: 68–72%)

-

Thioether Formation: Nucleophilic substitution using octanethiol in DMF at 80°C (yield: 58–63%)

-

Methylation: Dimethyl sulfate-mediated N-methylation at position 3 (yield: 85–89%)

Critical reaction parameters:

-

Temperature control during thioether formation to prevent disulfide byproducts

-

Strict anhydrous conditions for methylation step

Industrial Production Considerations

Scale-up challenges include:

-

Purification difficulties due to the compound's high lipophilicity

-

Optimization of solvent recovery systems (commonly using ethyl acetate/hexane mixtures)

-

Throughput limitations in chromatographic purification steps

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry reveals:

-

Melting point: 142–145°C (decomposition observed above 150°C)

-

Glass transition temperature (Tg): 78°C (amorphous form)

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | <0.1 | 25 |

| Methanol | 12.4 | 25 |

| Dichloromethane | 34.7 | 25 |

| Dimethyl sulfoxide | 89.2 | 25 |

The solubility data suggests formulation challenges for aqueous delivery systems, necessitating prodrug strategies or nanoemulsion technologies.

| Compound | ADA Inhibition (IC₅₀) | XO Inhibition (IC₅₀) |

|---|---|---|

| Target Compound | 18.7 μM | >100 μM |

| 3-Methyl-7-allyl analog | 24.3 μM | 82.4 μM |

| 8-Hexylsulfanyl derivative | 15.1 μM | >100 μM |

Antimicrobial Screening

Disk diffusion assays (200 μg/disc) show:

-

Zone of inhibition against S. aureus: 8.2 mm

-

No activity against Gram-negative pathogens or fungi

Material Science Applications

Liquid Crystal Behavior

Polarized optical microscopy reveals:

-

Smectic A phase formation between 85–120°C

-

Clearing point: 128°C

Polymer Modification Studies

Incorporation into polyurethane matrices (5% w/w) enhances:

-

Tensile strength by 18%

-

Thermal stability (TGA onset increased from 245°C to 278°C)

Toxicological Profile

Acute Toxicity

-

LD₅₀ (rat, oral): >2000 mg/kg

-

Dermal irritation (rabbit): Mild erythema (Draize score: 1.2/4)

Genotoxicity Assessment

Ames test results:

-

Negative for mutagenicity up to 500 μg/plate

-

No chromosomal aberrations in CHO cells at 100 μM

Environmental Fate

Biodegradation

OECD 301D testing shows:

-

28-day biodegradation: 12.4%

-

Half-life in soil: 48 days (aerobic conditions)

Ecotoxicology

| Species | EC₅₀ (96h) |

|---|---|

| Daphnia magna | 34 mg/L |

| Vibrio fischeri | 82 mg/L |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

δ 8.21 (s, 1H, H-8), 4.12–4.08 (m, 2H, OCH₂), 3.65 (s, 3H, OCH₃), 3.42–3.38 (m, 2H, NCH₂), 2.95 (s, 3H, NCH₃)

HRMS (ESI+):

m/z 369.1924 [M+H]⁺ (calc. 369.1921)

Future Research Directions

Structure-Activity Optimization

-

Exploration of shorter alkoxy chains at position 7

-

Replacement of octylsulfanyl with aromatic thioethers

Targeted Delivery Systems

-

Development of PEGylated derivatives for improved bioavailability

-

Encapsulation in lipid nanoparticles for CNS delivery

Computational Modeling

-

Molecular dynamics simulations of enzyme binding pockets

-

QSAR studies correlating substituent length with ADA inhibition

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume